



Application Notes and Protocols: BMS-986143 in a Ramos Cell Calcium Flux Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, activation, and proliferation.[3][4] Dysregulation of the BTK signaling cascade is implicated in various B-cell malignancies and autoimmune diseases.[3] The BCR signaling cascade, upon activation, leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), which in turn triggers the mobilization of intracellular calcium.[5][6][7] This increase in intracellular calcium is a key downstream event that can be measured to assess the activity of the BCR pathway and the efficacy of its inhibitors.

Ramos cells, a human Burkitt's lymphoma cell line, are a widely used model for studying B-cell signaling as they express surface IgM and respond to BCR stimulation with a robust calcium flux.[3][8][9] This makes them an ideal system for evaluating the inhibitory potential of compounds like **BMS-986143** on the BTK-mediated calcium signaling pathway. This document provides detailed protocols for utilizing **BMS-986143** in a Ramos cell calcium flux assay, along with relevant data and pathway diagrams.

Data Presentation

The following table summarizes the quantitative data for **BMS-986143**, providing key metrics for its activity in Ramos cells and other relevant assays.

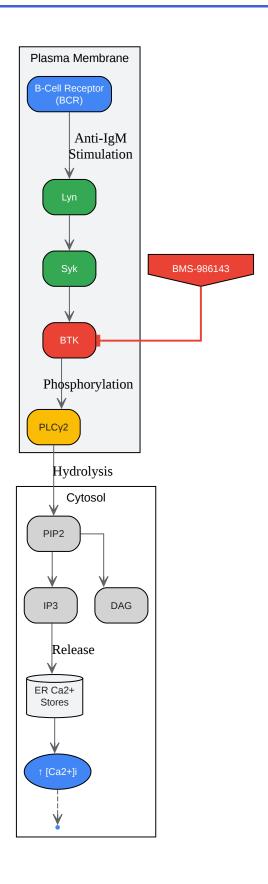


Parameter	Value	Cell/System	Reference
IC50 (BTK enzymatic assay)	0.26 nM	Recombinant human BTK	[1]
IC50 (Ramos cellular assay)	6.9 ± 3.4 nM	Ramos B-cells	[1]
IC50 (Calcium Flux in Ramos B-cells)	7 ± 3 nM	Ramos B-cells	[1]
IC50 (anti-IgM stimulated PLCy2 phosphorylation)	~20 nM	Ramos B-cells	[5]
IC50 (Human whole blood assay)	25 ± 19 nM	Human whole blood	[1]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.





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Caption: BTK Signaling Pathway in B-Cells.





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Caption: Experimental Workflow for Calcium Flux Assay.

Experimental Protocols Materials and Reagents

- Ramos (human Burkitt's lymphoma) cell line (ATCC® CRL-1596™)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 μg/mL streptomycin
- BMS-986143 (prepare stock solution in DMSO)
- Goat F(ab')2 Anti-Human IgM (e.g., Jackson ImmunoResearch)
- Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM, or a no-wash calcium assay kit)
- Pluronic F-127 (if using AM ester dyes)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Dimethyl sulfoxide (DMSO)
- Ionomycin (positive control)
- EGTA (negative control)
- Flow cytometer or plate reader capable of measuring calcium flux



Cell Culture

- Culture Ramos cells in suspension in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
- Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
- Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the assay.

Calcium Flux Assay Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions and equipment.

- 1. Cell Preparation and Dye Loading:
- Harvest Ramos cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells once with pre-warmed HBSS with 20 mM HEPES.
- Resuspend the cell pellet in HBSS with 20 mM HEPES at a density of 1-5 x 10⁶ cells/mL.
 [10][11]
- Prepare the calcium indicator dye according to the manufacturer's instructions. For Indo-1 AM, a final concentration of 1.5 μ M is often used.[10][11] It is recommended to pre-mix the dye with an equal volume of 0.1% Pluronic F-127 to aid in dispersion.
- Add the dye solution to the cell suspension and mix gently.
- Incubate the cells in the dark for 30-60 minutes at 37°C.[9][11]
- 2. Washing and Inhibitor Incubation:
- After incubation, wash the cells twice with pre-warmed HBSS with 20 mM HEPES to remove excess dye.



- Resuspend the cells in fresh, pre-warmed HBSS with 20 mM HEPES at a final density of 1 x 10⁶ cells/mL.
- Prepare serial dilutions of BMS-986143 in HBSS. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
- Add the **BMS-986143** dilutions to the cell suspension and incubate for 15-30 minutes at 37°C. A vehicle control (DMSO) must be included.
- 3. Calcium Flux Measurement:
- Equilibrate the cell suspension at 37°C for 5-10 minutes in the measurement instrument (flow cytometer or plate reader).
- Establish a stable baseline fluorescence reading for approximately 30-60 seconds.
- Add the anti-IgM stimulus to the cells. The optimal concentration of anti-IgM should be predetermined by titration, but a starting concentration of 10 μg/mL is common.[9]
- Immediately begin recording the fluorescence signal for a period of 3-5 minutes to capture the initial peak and subsequent plateau phase of the calcium response.
- At the end of the recording, add ionomycin (e.g., 1 μM) to determine the maximum calcium influx, followed by EGTA (e.g., 5 mM) to chelate extracellular calcium and establish the minimum fluorescence.

Data Analysis

- For ratiometric dyes like Indo-1, calculate the ratio of calcium-bound to calcium-free fluorescence. For single-wavelength dyes like Fluo-4, use the change in fluorescence intensity.
- Quantify the calcium response by measuring the peak fluorescence intensity or the area under the curve (AUC).
- Normalize the data to the baseline fluorescence.
- Plot the normalized response against the concentration of BMS-986143.



• Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

This application note provides a comprehensive guide for utilizing **BMS-986143** in a Ramos cell calcium flux assay. The provided protocols and data serve as a valuable resource for researchers investigating the inhibitory effects of **BMS-986143** on BTK signaling. The robust nature of the Ramos cell model, combined with the sensitivity of calcium flux assays, offers a reliable platform for characterizing the potency and mechanism of action of BTK inhibitors in a cellular context. Careful optimization of the assay parameters will ensure high-quality, reproducible data for advancing drug discovery and development efforts.

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